molecular formula C17H32O2 B12436305 10-Heptadecenoic acid, (10Z)-

10-Heptadecenoic acid, (10Z)-

Cat. No.: B12436305
M. Wt: 268.4 g/mol
InChI Key: GDTXICBNEOEPAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptadecenoic acid, (10Z)-, typically involves the selective hydrogenation of heptadecynoic acid. This process requires a catalyst, such as palladium on carbon, under controlled hydrogen pressure and temperature conditions to achieve the desired cis-configuration of the double bond .

Industrial Production Methods: Industrial production of 10-Heptadecenoic acid, (10Z)-, may involve the extraction and purification from natural sources, such as ruminant fats. The process includes saponification, followed by fractional distillation and crystallization to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: 10-Heptadecenoic acid, (10Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Heptadecenoic acid, (10Z)-, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Heptadecenoic acid, (10Z)-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence signal transduction pathways. The compound has been shown to inhibit specific enzymes involved in inflammatory responses, thereby exerting its biological effects .

Comparison with Similar Compounds

    10-Heptadecenoic acid (trans-isomer): Differing in the configuration of the double bond.

    Oleic acid (cis-9-Octadecenoic acid): Similar structure but with a double bond at the 9th position.

    Palmitoleic acid (cis-9-Hexadecenoic acid): Similar structure but with a shorter carbon chain.

Uniqueness: 10-Heptadecenoic acid, (10Z)-, is unique due to its specific double bond position and configuration, which confer distinct biological activities and chemical properties compared to its isomers and other monounsaturated fatty acids .

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadec-10-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)

InChI Key

GDTXICBNEOEPAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)O

Origin of Product

United States

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